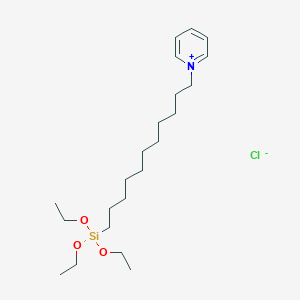
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C22H42ClNO3Si. It is known for its unique structure, which includes a pyridinium ion linked to a triethoxysilyl group via an undecyl chain.
Preparation Methods
The synthesis of 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride typically involves the reaction of 11-bromoundecyltriethoxysilane with pyridine in the presence of a suitable base. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water or moisture, forming silanol groups and ethanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and toluene. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials and coatings.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the modification of biomolecules and surfaces for biosensing and bioimaging applications.
Industry: The compound is used in the production of advanced functional materials, including adhesives, sealants, and coatings, due to its ability to form strong and durable bonds
Mechanism of Action
The mechanism of action of 1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions enable the compound to form stable and durable polymeric structures, which are essential for its applications in various fields .
Comparison with Similar Compounds
1-(11-(Triethoxysilyl)undecyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(11-(Triethoxysilyl)undecyl)imidazolium chloride: Similar in structure but contains an imidazolium ion instead of a pyridinium ion. It may have different reactivity and applications.
1-(11-(Triethoxysilyl)undecyl)trimethylammonium chloride: Contains a trimethylammonium ion, which may affect its solubility and reactivity compared to the pyridinium derivative.
1-(11-(Triethoxysilyl)undecyl)benzylammonium chloride: Contains a benzylammonium ion, which may influence its interactions with other molecules and surfaces
Properties
IUPAC Name |
triethoxy(11-pyridin-1-ium-1-ylundecyl)silane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42NO3Si.ClH/c1-4-24-27(25-5-2,26-6-3)22-18-13-11-9-7-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,4-13,15,18-19,22H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVBANTWQSAJY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC[N+]1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8194990.png)
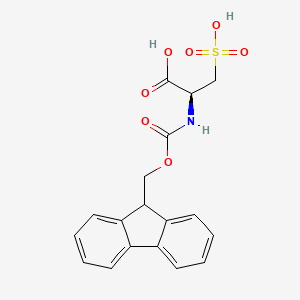
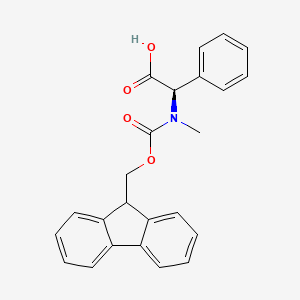
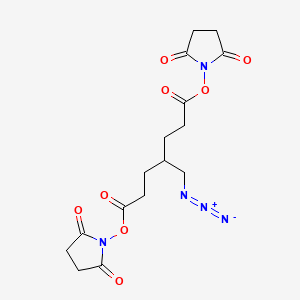

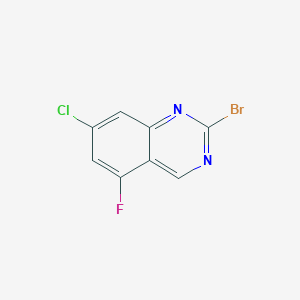
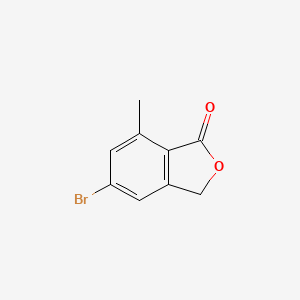
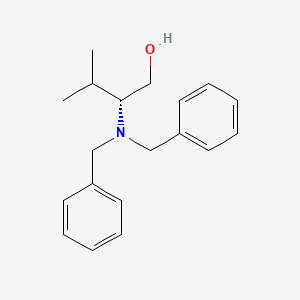
![1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B8195038.png)
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B8195040.png)
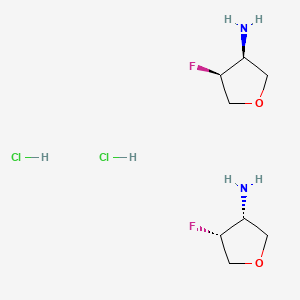
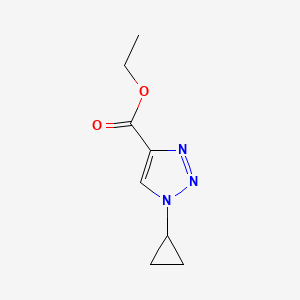
![5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one](/img/structure/B8195061.png)
